Cas no 1492-23-5 (O-Succinyl-L-homoserine)

O-Succinyl-L-homoserine 化学的及び物理的性質

名前と識別子

-

- (S)-2-Amino-4-((3-carboxypropanoyl)oxy)butanoic acid

- L-Homoserine,4-(hydrogen butanedioate)

- O-SUCCINYL-L-HOMOSERINE

- L-Homoserine, hydrogen butanedioate (ester)

- O-(3-carboxypropanoyl)homoserine

- O-(3-carboxypropanoyl)-L-homoserine

- O-Succinylhomoserine

- L-HoMoserine, 4-(hydrogen butanedioate)

- O-succinyl-homoserine

- CHEBI:16160

- AM806589

- Succinic acid, monoester with 2-amino-4-hydroxybutyric acid

- L-Homoserine, hydrogen butanedioate (ester) (9CI)

- Q27098406

- (2S)-2-amino-4-(3-carboxypropanoyloxy)butanoic acid

- CS-0068700

- J-008569

- Succinic acid, ester with 2-amino-4-hydroxybutyric acid (7CI)

- bmse000058

- MS-23210

- succinyl-homoserine

- Butyric acid, 2-amino-4-hydroxy-, hydrogen succinate (ester), L-

- HY-119543

- Butanedioic acid, mono(3-amino-3-carboxypropyl) ester, (S)-

- Succinic acid, monoester with L-2-amino-4-hydroxybutyric acid (8CI)

- Succinic acid, ester with 2-amino-4-hydroxybutyric acid

- SCHEMBL2263150

- F82284

- starbld0017133

- C01118

- O4-Succinyl-L-homoserine

- AKOS022183836

- DTXSID60164192

- 2-amino-4-(4-hydroxy-4-oxobutanoyl)oxybutanoic acid

- Butyric acid, 2-amino-4-hydroxy-, hydrogen succinate (ester), L- (8CI)

- 1492-23-5

- Butanedioic acid, mono(3-amino-3-carboxypropyl) ester

- butanedioic acid, mono[(3S)-3-amino-3-carboxypropyl] ester

- Succinic acid, monoester with L-2-amino-4-hydroxybutyric acid

- 2-amino-4-((3-carboxypropanoyl)oxy)butanoic acid

- NS00074256

- (2S)-2-ammonio-4-[(3-carboxylatopropanoyl)oxy]butanoate

- O-succinyl-L-homoserinate anion

- 5-Oxanonanedioic acid, 2-amino-6-oxo-

- DB-255893

- O-Succinyl-L-homoserine

-

- MDL: MFCD00055782

- インチ: InChI=1S/C8H13NO6/c9-5(8(13)14)3-4-15-7(12)2-1-6(10)11/h5H,1-4,9H2,(H,10,11)(H,13,14)

- InChIKey: GNISQJGXJIDKDJ-YFKPBYRVSA-N

- ほほえんだ: NC(CCOC(=O)CCC(O)=O)C(O)=O

計算された属性

- せいみつぶんしりょう: 219.07429

- どういたいしつりょう: 219.074

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 8

- 複雑さ: 252

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 127A^2

- 疎水性パラメータ計算基準値(XlogP): -3.7

じっけんとくせい

- 密度みつど: 1.392

- ふってん: 492.8°Cat760mmHg

- フラッシュポイント: 251.8°C

- 屈折率: 1.515

- PSA: 126.92

O-Succinyl-L-homoserine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM304418-5g |

(S)-2-Amino-4-((3-carboxypropanoyl)oxy)butanoic acid |

1492-23-5 | 95% | 5g |

$2940 | 2022-06-12 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | S7129-25MG |

O-Succinyl-L-homoserine |

1492-23-5 | 25MG |

¥892.52 | 2022-02-22 | ||

| Ambeed | A564795-50mg |

(S)-2-Amino-4-((3-carboxypropanoyl)oxy)butanoic acid |

1492-23-5 | 99% | 50mg |

$82.0 | 2025-03-03 | |

| Aaron | AR001M57-5mg |

L-Homoserine, 4-(hydrogen butanedioate) |

1492-23-5 | 98% | 5mg |

$21.00 | 2025-02-12 | |

| Aaron | AR001M57-500mg |

L-Homoserine, 4-(hydrogen butanedioate) |

1492-23-5 | 98% | 500mg |

$674.00 | 2023-12-16 | |

| A2B Chem LLC | AA74255-5mg |

L-Homoserine, 4-(hydrogen butanedioate) |

1492-23-5 | 98% | 5mg |

$61.00 | 2024-04-20 | |

| 1PlusChem | 1P001LWV-100mg |

L-Homoserine, 4-(hydrogen butanedioate) |

1492-23-5 | 98% | 100mg |

$347.00 | 2024-06-20 | |

| eNovation Chemicals LLC | Y1014829-25mg |

L-Homoserine, 4-(hydrogen butanedioate) |

1492-23-5 | 95% | 25mg |

$105 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1014829-1g |

L-Homoserine, 4-(hydrogen butanedioate) |

1492-23-5 | 95% | 1g |

$885 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1014829-100mg |

L-Homoserine, 4-(hydrogen butanedioate) |

1492-23-5 | 95% | 100mg |

$175 | 2025-02-24 |

O-Succinyl-L-homoserine 関連文献

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

4. Book reviews

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

10. Back matter

O-Succinyl-L-homoserineに関する追加情報

O-Succinyl-L-Homoserine: A Comprehensive Overview

O-Succinyl-L-homoserine, also known by its CAS registry number CAS No. 1492-23-5, is a significant compound in the field of biochemistry and molecular biology. This compound has garnered attention due to its role in various metabolic pathways and its potential applications in drug development and biotechnology. Recent advancements in research have shed light on its structural properties, biological functions, and synthetic methodologies, making it a subject of interest for both academic and industrial researchers.

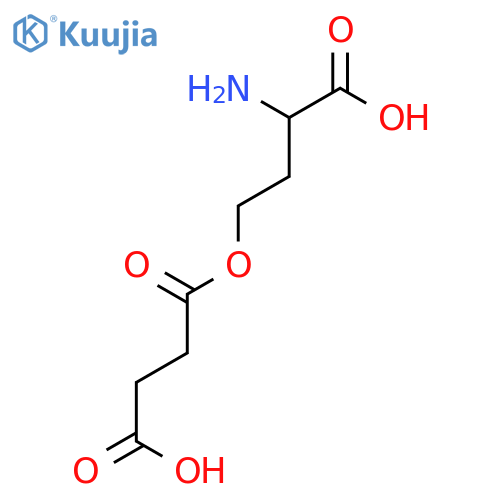

The chemical structure of O-succinyl-L-homoserine comprises a homoserine backbone with a succinic acid group attached via an ester bond. This unique structure contributes to its versatility in participating in diverse biochemical reactions. One of the most notable applications of this compound is its role as a precursor in the biosynthesis of certain amino acids and cofactors. For instance, it serves as an intermediate in the production of cysteine and methionine, which are essential for protein synthesis and cellular function.

Recent studies have explored the enzymatic mechanisms underlying the synthesis and degradation of O-succinyl-L-homoserine. Researchers have identified key enzymes, such as homoserine dehydrogenase and succinate-semialdehyde dehydrogenase, that catalyze critical steps in its metabolism. These findings have not only enhanced our understanding of metabolic pathways but also opened new avenues for manipulating these processes to improve crop yields or develop novel therapeutic agents.

In addition to its metabolic roles, O-succinyl-L-homoserine has been investigated for its potential as a building block in synthetic biology. By engineering microbial strains to overproduce this compound, scientists aim to harness it for the production of high-value chemicals and biofuels. Furthermore, its ability to serve as a substrate for various enzymatic reactions makes it a valuable tool in biocatalysis and chiral synthesis.

The synthesis of O-succinyl-L-homoserine has been optimized through both chemical and enzymatic methods. Chemical approaches typically involve multi-step reactions with careful control over stereochemistry, while enzymatic methods leverage the efficiency and specificity of biocatalysts. These advancements have significantly improved the yield and purity of the compound, making it more accessible for large-scale applications.

From a therapeutic perspective, O-succinyl-L-homoserine has shown promise in targeting metabolic disorders and neurodegenerative diseases. Preclinical studies suggest that modulating its levels could provide benefits in conditions such as Alzheimer's disease and Parkinson's disease by influencing glutathione metabolism and oxidative stress responses.

In conclusion, O-succinyl-L-homoserine (CAS No. 1492-23-5) stands out as a multifaceted compound with significant implications across various fields of science. Its role in metabolism, synthetic potential, and therapeutic applications underscore its importance as a subject of ongoing research. As technology continues to evolve, we can expect further innovations that will unlock new possibilities for this intriguing molecule.

1492-23-5 (O-Succinyl-L-homoserine) 関連製品

- 21394-81-0(D-Aspartic acid beta-methyl ester hydrochloride)

- 2177-62-0(β-Methyl Aspartate)

- 21860-85-5(Aspartic acid, 1-ethylester)

- 1119-33-1(H-Glu(OEt)-OH)

- 13552-87-9(L-Aspartic acid,1,4-diethyl ester)

- 2098129-72-5(4-Cycloheptylpiperazin-1-amine)

- 2353786-01-1(3-(2-Iodophenyl)-1,2-oxazole-5-carboxylic acid)

- 20971-06-6(1-Deoxy-1-nitro-d-galactitol)

- 1214351-87-7(2-Methyl-3-(trifluoromethyl)mandelic acid)

- 1261990-99-1(2-Chloro-4-(2,4,6-trifluorophenyl)phenol)